molecular formula C16H20N4O2S B2670150 4-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 1797856-98-4

4-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Cat. No.: B2670150
CAS No.: 1797856-98-4
M. Wt: 332.42
InChI Key: PTAIPQSRXMHLDD-UHFFFAOYSA-N
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Description

4-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

    Coupling Reactions: The final compound can be obtained by coupling the pyridazine and piperidine intermediates using suitable coupling agents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-((6-methylpyridazin-3-yl)oxy)-N-(phenylmethyl)piperidine-1-carboxamide
  • 4-((6-methylpyridazin-3-yl)oxy)-N-(benzyl)piperidine-1-carboxamide

Uniqueness

4-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties

Properties

IUPAC Name

4-(6-methylpyridazin-3-yl)oxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-12-4-5-15(19-18-12)22-13-6-8-20(9-7-13)16(21)17-11-14-3-2-10-23-14/h2-5,10,13H,6-9,11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAIPQSRXMHLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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